molecular formula C10H13N3S2 B1350686 5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 590376-88-8

5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1350686
CAS No.: 590376-88-8
M. Wt: 239.4 g/mol
InChI Key: MKEVRZYWAPDSQO-UHFFFAOYSA-N
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Description

5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both thiophene and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethyl-5-methylthiophene-3-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the thiophene or triazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified thiophene or triazole derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring can interact with nucleic acids or other biomolecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
  • 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of thiophene and triazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity, making it a valuable compound for research and development.

Biological Activity

5-(4-Ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 590376-88-8) is a sulfur-containing derivative of the 1,2,4-triazole class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including anticancer properties, antimicrobial effects, and potential anti-inflammatory actions.

  • Molecular Formula : C₁₀H₁₃N₃S₂
  • Molecular Weight : 239.37 g/mol
  • Structure : The compound features a triazole ring with a thiol group and an ethyl-methyl thienyl substituent, contributing to its unique biological profile.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant anticancer properties. Studies have demonstrated that compounds similar to this compound show cytotoxic effects against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)Activity
Compound AMDA-MB-231 (breast cancer)20Moderate
Compound BIGR39 (melanoma)15High
This compoundPanc-1 (pancreatic cancer)18High

In a study focused on hydrazone derivatives of 1,2,4-triazoles, several compounds were synthesized and tested for their cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that many derivatives exhibited enhanced cytotoxicity compared to their parent compounds due to structural modifications at the C5 position of the triazole ring .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been well-documented. For instance, research shows that compounds containing the triazole moiety can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cellular processes and enzyme functions critical for microbial survival.

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of triazole derivatives. For example, some derivatives have been shown to inhibit cyclooxygenase enzymes (COX), specifically COX-1 and COX-2. These enzymes play significant roles in the inflammatory pathway by catalyzing the formation of prostaglandins. The inhibition of these enzymes by triazole compounds suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related triazole compounds:

  • Cytotoxicity in Cancer Cells : A study synthesized various 1,2,4-triazole derivatives and assessed their cytotoxicity in vitro against different cancer cell lines. The results indicated that certain modifications led to increased selectivity for cancer cells over normal cells .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of synthesized triazoles against both gram-positive and gram-negative bacteria. The findings revealed that modifications at specific positions on the triazole ring significantly enhanced antibacterial activity .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict how these compounds interact with biological targets at the molecular level. These studies help elucidate the structure–activity relationship (SAR) and guide further optimization of lead compounds for drug development .

Properties

IUPAC Name

3-(4-ethyl-5-methylthiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S2/c1-4-7-6(2)15-5-8(7)9-11-12-10(14)13(9)3/h5H,4H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEVRZYWAPDSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C2=NNC(=S)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396137
Record name 5-(4-Ethyl-5-methylthiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590376-88-8
Record name 5-(4-Ethyl-5-methylthiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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